4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring bound to a phenyl group, with additional bromophenoxy and dihydroxybenzene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Coupling reaction: The final step involves coupling the bromophenoxy-pyrazole intermediate with a dihydroxybenzene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and dihydroxybenzene groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- 4-(6-hydroxy-benzo[d]isoxazol-3-yl)benzene-1,3-diol
- 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine
Uniqueness
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenoxy and dihydroxybenzene groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIAYJCCBZOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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